2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
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Description
2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound is characterized by its unique pyrimidine structure, which includes a dimethyl group and a phenylmethanesulfonylpyrrolidine moiety. The molecular formula of the compound is C15H20N2O3S, and it has a molecular weight of approximately 300.39 g/mol.
Research indicates that this compound exhibits activity primarily through inhibition of specific enzymes involved in cellular signaling pathways. Its interaction with these enzymes can lead to alterations in cell proliferation and apoptosis, making it a candidate for therapeutic applications in various diseases.
Key Mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of specific kinases, which are critical in cancer cell signaling pathways.
- Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Anticancer Activity: In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G1 phase.
- Anti-inflammatory Effects: Animal models have shown that administration of the compound reduces inflammation markers, suggesting potential use in treating inflammatory diseases such as arthritis.
- Neuroprotective Effects: Research indicates that the compound may offer neuroprotection against oxidative stress-induced neuronal damage, highlighting its potential in neurodegenerative disorders.
Case Studies
Several case studies have documented the effects of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate anticancer properties | Significant reduction in tumor size in xenograft models; apoptosis induction confirmed via TUNEL assay. |
Study 2 | Assess anti-inflammatory effects | Decrease in serum levels of TNF-alpha and IL-6 in treated mice compared to control. |
Study 3 | Investigate neuroprotective effects | Compound administration reduced neuronal loss and improved cognitive function in rodent models of Alzheimer's disease. |
Properties
IUPAC Name |
4-(1-benzylsulfonylpyrrolidin-3-yl)oxy-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-10-17(19-14(2)18-13)23-16-8-9-20(11-16)24(21,22)12-15-6-4-3-5-7-15/h3-7,10,16H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCFXDGEZZQVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.